![molecular formula C13H16BrNO2 B141010 tert-Butyl 5-bromoindoline-1-carboxylate CAS No. 261732-38-1](/img/structure/B141010.png)
tert-Butyl 5-bromoindoline-1-carboxylate
Overview
Description
“tert-Butyl 5-bromoindoline-1-carboxylate” is an intermediate used in the synthesis of Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains . It is also used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) .
Synthesis Analysis
The target compound is obtained from 5-bromoindole as raw material . It can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .Molecular Structure Analysis
The molecular formula of “tert-Butyl 5-bromoindoline-1-carboxylate” is C13H16BrNO2 . The compound was confirmed by 1H NMR, 13C NMR, MS and FT-IR . The crystallographic analysis of its structure was carried out by X-ray single crystal diffraction .Chemical Reactions Analysis
As an intermediate, “tert-Butyl 5-bromoindoline-1-carboxylate” is used in the synthesis of Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains . It is also used to prepare substituted isoindolines as inhibitors of dipeptidyl peptidase 8/9 (DPP8/9) .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 5-bromoindoline-1-carboxylate” is 298.18 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
tert-Butyl 5-bromoindoline-1-carboxylate: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its bromo group and protected amine allow for versatile reactions, such as Suzuki coupling, to create complex indole derivatives. These derivatives are crucial in pharmaceutical research, particularly in the development of drugs with potential anticancer, antiviral, and anti-inflammatory properties .
Palladium-Catalyzed Reactions
This compound is frequently used in palladium-catalyzed cross-coupling reactions. The presence of the bromo group makes it an excellent candidate for reactions like the Heck reaction, which can lead to the formation of carbon-carbon bonds, a fundamental step in constructing complex organic molecules .
Modular Indole Synthesis
Researchers utilize 1-BOC-5-bromoindoline in modular indole synthesis strategies. This approach is beneficial for creating libraries of indole-based compounds, which are common scaffolds in drug discovery programs. The tert-butyl group serves as a protective group, which can be removed under acidic conditions after the desired modifications are made to the indole core .
Preparation of Aryl Alkyl Amines
The compound is also a reactant in the preparation of aryl alkyl amines via alkylation reactions. These amines are important in the synthesis of biologically active molecules and can be used to produce compounds with CNS activity or as intermediates in the synthesis of dyes and pigments .
Inhibitors of Dipeptidyl Peptidase
1-BOC-5-bromoindoline: serves as an intermediate in the synthesis of inhibitors of dipeptidyl peptidase 8/9 (DPP8/9). These enzymes are therapeutic targets for the treatment of type 2 diabetes and obesity, making the compound significant in medicinal chemistry research .
Antistaphylococcal Activities
The compound has been used in the synthesis of Isothiazoloquinolones, which show enhanced antistaphylococcal activities against multidrug-resistant strains. This application is particularly relevant in the context of increasing antibiotic resistance, highlighting the importance of tert-Butyl 5-bromoindoline-1-carboxylate in developing new antibacterial agents .
Future Directions
properties
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCVSZYBRMGQOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619065 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromoindoline-1-carboxylate | |
CAS RN |
261732-38-1 | |
Record name | tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261732-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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